molecular formula C14H11F3N2O2 B023592 Flunixin-d3 CAS No. 1015856-60-6

Flunixin-d3

Cat. No. B023592
Key on ui cas rn: 1015856-60-6
M. Wt: 299.26 g/mol
InChI Key: NOOCSNJCXJYGPE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501788B2

Procedure details

50% Aqueous citric acid solution is added to about 0.5 L of Banamine Solution while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 1 hour while continuing to maintain the temperature at less than 30° C. The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 23.5 g of crude Flunixin (94%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:34])([F:33])[F:32].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>>[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:33])([F:32])[F:34] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.5 L
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was agitated for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 30° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 30° C
FILTRATION
Type
FILTRATION
Details
The precipitated Flunixin was collected by filtration
WASH
Type
WASH
Details
washed with 0.5 L of water
CUSTOM
Type
CUSTOM
Details
dried at about 50-60° C. to a moisture content of less than 1%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08501788B2

Procedure details

50% Aqueous citric acid solution is added to about 0.5 L of Banamine Solution while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 1 hour while continuing to maintain the temperature at less than 30° C. The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 23.5 g of crude Flunixin (94%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:34])([F:33])[F:32].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>>[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:33])([F:32])[F:34] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.5 L
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was agitated for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 30° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 30° C
FILTRATION
Type
FILTRATION
Details
The precipitated Flunixin was collected by filtration
WASH
Type
WASH
Details
washed with 0.5 L of water
CUSTOM
Type
CUSTOM
Details
dried at about 50-60° C. to a moisture content of less than 1%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.